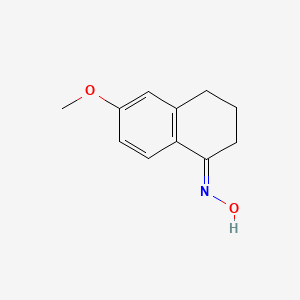

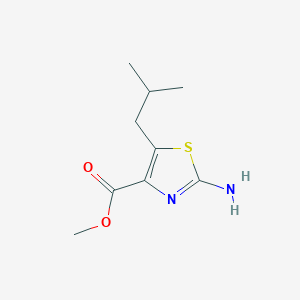

![molecular formula C23H23N5O3 B2635706 N-(1-(3,4-二甲苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-4-异丙氧基苯甲酰胺 CAS No. 899738-12-6](/img/structure/B2635706.png)

N-(1-(3,4-二甲苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-4-异丙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Anticancer Activity

The compound’s unique chemical structure suggests potential anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth. Further mechanistic studies are needed to validate its efficacy and explore synergistic combinations with existing anticancer drugs .

Anti-Inflammatory Potential

Given its benzamide moiety, this compound could modulate inflammatory pathways. In vitro and animal studies have shown promising anti-inflammatory effects, making it a candidate for drug development in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. Researchers are actively exploring its interactions with key inflammatory mediators .

Neuroprotective Properties

The pyrazolo[3,4-d]pyrimidine scaffold has implications for neuroprotection. In animal models of neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s), this compound has demonstrated neuroprotective effects by reducing oxidative stress, enhancing neuronal survival, and preserving cognitive function. Clinical trials are warranted to assess its safety and efficacy in humans .

Kinase Inhibition

The compound’s pyrazolo[3,4-d]pyrimidine core resembles kinase inhibitors. Researchers have explored its potential as a kinase-targeted drug, especially against kinases involved in cell signaling pathways (e.g., MAPK, PI3K, JAK/STAT). Rational drug design and structure-activity relationship studies are ongoing to optimize its selectivity and potency .

Antifungal Activity

In vitro assays have revealed antifungal properties against various fungal strains. The compound disrupts fungal cell membranes and inhibits essential enzymes, making it a candidate for novel antifungal therapies. Researchers are investigating its efficacy against drug-resistant fungi and exploring synergies with existing antifungal agents .

Metabolic Disorders

The benzamide derivative suggests potential metabolic effects. Studies have linked it to glucose homeostasis, lipid metabolism, and insulin sensitivity. Researchers are investigating its role in diabetes management and obesity-related complications. Preclinical data hint at its ability to modulate metabolic pathways, but clinical trials are needed for validation .

Photodynamic Therapy (PDT)

The compound’s photochemical properties make it intriguing for PDT. Researchers have explored its use as a photosensitizer in cancer therapy. Upon light activation, it generates reactive oxygen species, selectively damaging tumor cells. PDT studies are ongoing to optimize its absorption spectra and enhance tumor specificity .

Drug Delivery Systems

Due to its lipophilic nature, the compound could serve as a carrier in drug delivery systems. Researchers are investigating its use in targeted drug delivery, micelles, and nanoparticles. Its stability, biocompatibility, and release kinetics are critical factors under scrutiny .

Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 10(2), 407-416. DOI: 10.3390/10020407 New substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the

未来方向

属性

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-14(2)31-19-9-6-17(7-10-19)22(29)26-27-13-24-21-20(23(27)30)12-25-28(21)18-8-5-15(3)16(4)11-18/h5-14H,1-4H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBPBWWKVWXSTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)OC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

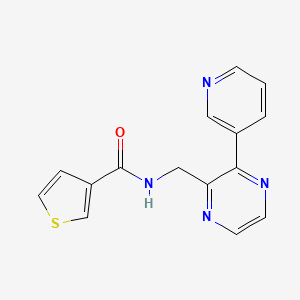

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2635625.png)

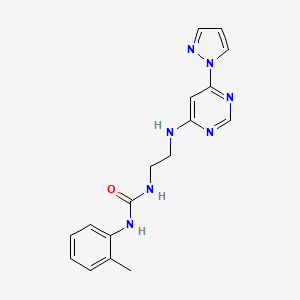

![Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2635631.png)

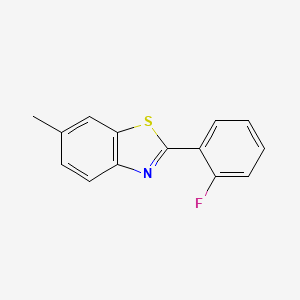

![N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide](/img/structure/B2635638.png)

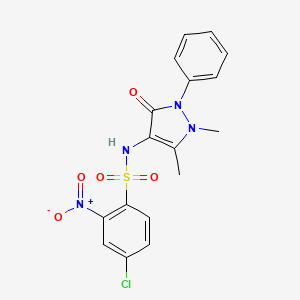

![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)

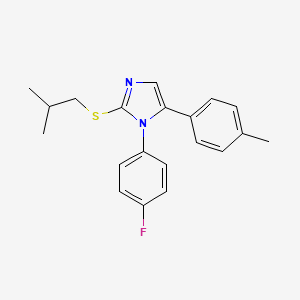

![2-(benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2635643.png)

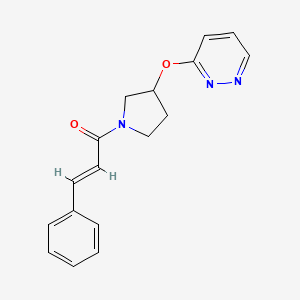

![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)